Desmosflavone

描述

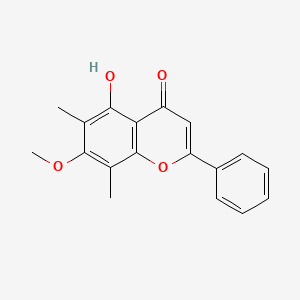

Desmosflavone (5-hydroxy-7-methoxy-6,8-dimethylflavone) is a flavone derivative first isolated from Desmos chinensis (Annonaceae) . Its molecular formula is C₁₇H₁₄O₅ (molecular weight: 298.30), and it crystallizes as orange sandy crystals with a melting point of 197–198°C . Structurally, it features hydroxyl (-OH) at the C5 position, methoxy (-OCH₃) at C7, and methyl (-CH₃) groups at C6 and C8, distinguishing it from simpler flavones .

This compound is also found in Leptospermum scoparium (Myrtaceae) and tea plants . Pharmacologically, it exhibits anti-HIV-1 activity, inhibiting syncytium formation with an EC₅₀ of 55.47 μmol/L and a therapeutic index (TI) of 7.15, indicating moderate selectivity .

属性

CAS 编号 |

14004-56-9 |

|---|---|

分子式 |

C18H16O4 |

分子量 |

296.3 g/mol |

IUPAC 名称 |

5-hydroxy-7-methoxy-6,8-dimethyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C18H16O4/c1-10-16(20)15-13(19)9-14(12-7-5-4-6-8-12)22-18(15)11(2)17(10)21-3/h4-9,20H,1-3H3 |

InChI 键 |

PQZXFPBMXPGZMO-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=CC=C3)O |

规范 SMILES |

CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=CC=C3)O |

熔点 |

212-214°C |

其他CAS编号 |

14004-56-9 |

物理描述 |

Solid |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Flavonoids

Desmosflavone belongs to a class of methylated flavones with substitutions at C5–C7. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Structural Differences and Implications

Desmethoxymatteucinol: The absence of the C7 methoxy group (compared to this compound) correlates with reduced anti-HIV potency (EC₅₀ = 82.75 µM vs. 55.47 µM) but higher selectivity (TI >8.51) . This suggests methoxy groups may enhance target binding but reduce specificity.

No bioactivity data are available, but formyl groups generally increase reactivity .

Muxiangrines: These contain pyrano rings and prenyl groups, enhancing lipophilicity and likely improving membrane permeability compared to this compound .

Chemosystematic and Pharmacological Significance

- Chemosystematics: Methylated flavones like this compound and unonal are chemotaxonomic markers for Annonaceae, aiding plant classification .

- Bioactivity : this compound’s methylation pattern (6,8-diCH₃) may enhance metabolic stability over hydroxylated analogs, prolonging its activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。